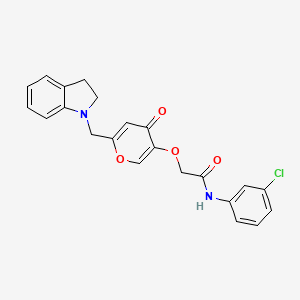

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a 4-oxo-4H-pyran core substituted with an indolin-1-ylmethyl group at position 6 and an acetamide side chain at position 2. The acetamide nitrogen is further functionalized with a 3-chlorophenyl group. This compound is synthesized via multi-step coupling reactions, often involving transition metal catalysts (e.g., Pd-based), and purified using techniques like HPLC .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c23-16-5-3-6-17(10-16)24-22(27)14-29-21-13-28-18(11-20(21)26)12-25-9-8-15-4-1-2-7-19(15)25/h1-7,10-11,13H,8-9,12,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLASEJSAOCPFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives reported in the evidence. Key differences lie in the central heterocycle, substituents on the acetamide nitrogen, and appended functional groups:

Key Observations :

- Heterocyclic Core: The pyran ring in the target compound contrasts with pyridine (Compound 39), pyridazine (), and thienopyrimidine (), which may influence electronic properties and binding interactions.

- Substituent Effects : The 3-chlorophenyl group is common, but fluorination () or methoxy groups () alter lipophilicity and metabolic stability.

- Functional Diversity: Indolinylmethyl (target) vs.

Comparison :

- Palladium-catalyzed reactions dominate for complex heterocycles (target, Compound 39).

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent, analogs provide insights:

- Solubility and Stability : Fluorinated () and sulfanyl-containing () analogs likely exhibit improved membrane permeability compared to the indolinylmethyl group.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions (e.g., replacing halogens with methoxy or pyridylmethoxy groups, as seen in analogous compounds) .

- Condensation reactions between intermediates (e.g., chloro-substituted anilines and heterocyclic carboxylic acid derivatives) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Key parameters : Temperature (often 60–100°C), solvent choice (DMF or acetonitrile for polar intermediates), and catalysts (e.g., pyridine for acid scavenging). Yields improve with controlled stoichiometry and inert atmospheres (N₂/Ar) .

Q. Which analytical methods are critical for characterizing this compound, and how are they applied?

Core techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios, especially for distinguishing indolinylmethyl and pyran-oxygen linkages .

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- Mass spectrometry (HRMS) for molecular weight validation (error < 2 ppm) and fragmentation pattern analysis to verify structural motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

Systematic optimization strategies include:

- DoE (Design of Experiments) to test solvent polarity (e.g., DMSO vs. THF), temperature gradients, and catalyst loading .

- In-line monitoring via TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of pyran rings) .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?

- Target-based assays : Enzyme inhibition (e.g., kinase or protease activity) using fluorescence resonance energy transfer (FRET) or calorimetry (ITC) .

- Cellular assays : Cytotoxicity (MTT assay), apoptosis (Annexin V staining), or anti-inflammatory activity (IL-6/TNF-α ELISA) with positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

- Dose-response curves : Test 5–6 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference compounds .

- Structural analogs : Compare activity of derivatives (e.g., replacing indolinylmethyl with isoquinolinyl groups) to identify critical pharmacophores .

- Computational modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict binding modes and explain potency differences .

Methodological Considerations

- Spectral Data Interpretation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., pyran and indoline protons) .

- Stability Testing : Monitor degradation under light, humidity, and temperature (25–40°C) via accelerated stability studies (ICH guidelines) .

- Stereochemical Analysis : If chiral centers exist, use chiral HPLC or X-ray crystallography to confirm configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.